SPDP-PEG6-acid chemical structure and molecular weight
SPDP-PEG6-acid chemical structure and molecular weight
An In-Depth Technical Guide to SPDP-PEG6-acid: Structure, Mechanism, and Application in Bioconjugation
Introduction
In the landscape of modern drug development and proteomics, the precise and controlled linkage of molecules is paramount. Heterobifunctional crosslinkers serve as the essential molecular bridges that enable the creation of complex bioconjugates, from antibody-drug conjugates (ADCs) to sophisticated diagnostic reagents. Among these, SPDP-PEG6-acid emerges as a particularly versatile and powerful tool. This guide, grounded in practical application and chemical first principles, provides an in-depth exploration of its structure, dual-reactivity mechanisms, and a field-proven protocol for its successful implementation.
SPDP-PEG6-acid is a tripartite molecule, each component engineered for a specific function. The SPDP (Succinimidyl-3-(2-pyridyldithio)propionate) group provides a thiol-reactive pyridyldithio moiety for creating a cleavable disulfide bond.[1][2] The terminal carboxylic acid offers a stable, yet activatable handle for conjugation to primary amines.[3][4] Bridging these two reactive ends is a hexaethylene glycol (PEG6 ) spacer, which enhances aqueous solubility, reduces steric hindrance, and can improve the pharmacokinetic profile of the final conjugate.[1][2][5] This unique combination allows for the controlled, sequential conjugation of two different molecules, making it an invaluable asset for researchers in drug delivery and bioconjugation.
Physicochemical Properties of SPDP-PEG6-acid
A thorough understanding of a reagent's fundamental properties is the bedrock of reproducible science. SPDP-PEG6-acid is characterized by a defined molecular structure and weight, which are critical for accurate stoichiometric calculations in conjugation reactions.
Quantitative Data Summary
The key physicochemical properties of SPDP-PEG6-acid are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C23H38N2O9S2 | [6] |
| Molecular Weight | 550.68 g/mol | [6] |
| CAS Number | 1818294-33-5 | [6] |
| Purity | Typically >95% | [6] |
| Appearance | White to off-white solid | |
| Reactive Towards | Primary Amines (-NH2), Sulfhydryls (-SH) | [1] |
Chemical Structure Visualization
The structure of SPDP-PEG6-acid is composed of three distinct functional domains: the thiol-reactive pyridyldithio group, the hydrophilic PEG6 spacer, and the amine-reactive carboxylic acid group.
Caption: Chemical structure domains of SPDP-PEG6-acid.
The Chemistry of Conjugation: A Dual-Mechanism Approach
The utility of SPDP-PEG6-acid lies in its two distinct reactive functionalities, which can be addressed orthogonally. This allows for a controlled, step-wise conjugation strategy.
The Thiol-Reactive Pyridyldithio Moiety
The 2-pyridyldithio group is specifically designed to react with free sulfhydryl (thiol) groups, such as those found on cysteine residues in proteins or on thiolated small molecules.[1][2]
Mechanism: The reaction is a disulfide exchange that proceeds optimally at a pH between 7 and 8.[2][7] The thiol from the target molecule nucleophilically attacks the disulfide bond of the SPDP group. This forms a new, stable disulfide bond with the linker and releases pyridine-2-thione as a byproduct.[2]
Causality Behind Experimental Choice: The release of pyridine-2-thione is a significant advantage of this chemistry. This byproduct has a distinct molar absorptivity at 343 nm (ε = 8,080 M⁻¹cm⁻¹), allowing for the real-time, non-destructive monitoring of the conjugation reaction's progress.[8] This provides an immediate, quantitative measure of successful conjugation to the thiol-containing molecule.
Caption: Reaction of the pyridyldithio group with a thiol.
The Amine-Reactive Carboxylic Acid Moiety
The terminal carboxylic acid is not inherently reactive towards amines. Its utility comes from its ability to be readily "activated" to form a highly reactive intermediate, most commonly an N-hydroxysuccinimide (NHS) ester.[1][4]
Mechanism: This is a two-step process:
-
Activation: The carboxylic acid is reacted with a carbodiimide, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), and N-hydroxysuccinimide (NHS). EDC activates the carboxyl group, which is then attacked by NHS to form the semi-stable NHS ester.
-
Conjugation: The resulting NHS ester is highly susceptible to nucleophilic attack by primary amines (e.g., the ε-amino group of lysine residues) to form a stable, irreversible amide bond.[9][10][11]
Causality Behind Experimental Choice: The primary challenge in NHS ester chemistry is the competition between the desired aminolysis (reaction with the amine) and hydrolysis (reaction with water). The reaction pH is the most critical parameter; a pH of 7.2-8.5 is typically optimal.[12] At lower pH, the amine is protonated and non-nucleophilic, while at higher pH, the rate of hydrolysis of the NHS ester increases dramatically, reducing conjugation efficiency.[9][10]
Caption: Activation of the carboxylic acid and reaction with an amine.
Field-Proven Experimental Workflow: A Self-Validating System
This section outlines a comprehensive, step-by-step protocol for conjugating an amine-containing protein (Protein-A) to a thiol-containing molecule (Molecule-B) using SPDP-PEG6-acid. The workflow incorporates self-validating checkpoints to ensure success at each critical stage.
Objective: To create a cleavable Protein-A-S-S-Molecule-B conjugate.
Caption: Experimental workflow for SPDP-PEG6-acid conjugation.
Methodology
Materials:
-
SPDP-PEG6-acid
-
Protein-A (in amine-free buffer, e.g., PBS, pH 7.4)
-
Molecule-B (with a free thiol)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Anhydrous DMSO or DMF
-
Desalting columns (e.g., Sephadex G-25)
-
Reducing agent (e.g., DTT or TCEP) for cleavage validation
Step 1: Activation of SPDP-PEG6-acid to its NHS Ester
-
Immediately before use, dissolve SPDP-PEG6-acid, EDC, and NHS in anhydrous DMSO to prepare concentrated stock solutions (e.g., 100 mM). The NHS-ester moiety is moisture-sensitive and will hydrolyze, so do not store these solutions.[13]
-
In a microfuge tube, add SPDP-PEG6-acid.
-
Add a 1.5-fold molar excess of both EDC and NHS over the SPDP-PEG6-acid.
-
Allow the activation reaction to proceed for 15-30 minutes at room temperature.
Step 2: Conjugation of Activated Linker to Protein-A (Amine Reaction)
-
Add the activated SPDP-PEG6-NHS ester solution from Step 1 directly to the Protein-A solution (typically at 1-10 mg/mL in PBS, pH 7.4).
-
Use a 10- to 20-fold molar excess of the linker over the protein to drive the reaction. The optimal ratio should be determined empirically.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
Step 3: Purification and Validation (Checkpoint 1)
-
Remove unreacted linker and byproducts by passing the reaction mixture over a desalting column equilibrated with PBS, pH 7.4.
-
Validation: Characterize the resulting Protein-A-SPDP conjugate. An increase in molecular weight corresponding to one or more linker molecules can be confirmed by MALDI-TOF mass spectrometry.
Step 4: Conjugation to Molecule-B (Thiol Reaction)
-
Add the thiol-containing Molecule-B to the purified Protein-A-SPDP conjugate. A 2- to 5-fold molar excess of the thiol molecule is recommended.
-
Ensure the reaction buffer is free of other thiol-containing compounds.[7]
-
Incubate for 1-2 hours at room temperature.
Step 5: In-Process Monitoring (Checkpoint 2)
-
Periodically measure the absorbance of the reaction mixture at 343 nm.
-
Calculate the concentration of released pyridine-2-thione using the Beer-Lambert law (A = εcl) and its molar extinction coefficient (ε = 8,080 M⁻¹cm⁻¹).[8] This directly corresponds to the concentration of formed conjugate.
-
The reaction is complete when the A343 reading plateaus.
Step 6: Final Purification and Characterization
-
Purify the final Protein-A-S-S-Molecule-B conjugate from excess Molecule-B and pyridine-2-thione using an appropriate method, such as size-exclusion chromatography (SEC) or affinity chromatography.
-
Characterize the final product using SDS-PAGE (which will show a band shift corresponding to the final conjugate mass) and SEC-HPLC to confirm purity and identify any aggregation.
Step 7: Cleavage Validation (Trustworthiness)
-
To confirm that the linkage is indeed a cleavable disulfide bond, incubate a small aliquot of the final conjugate with a reducing agent (e.g., 25-50 mM DTT).[7]
-
Analyze the pre- and post-reduction samples by SDS-PAGE or HPLC. Successful cleavage will result in the reappearance of the original Protein-A and Molecule-B. This step validates the entire conjugation process and the functionality of the linker.
References
-
What is SPDP Crosslinker? - AxisPharm. AxisPharm. Available at: [Link]
-
SPDP PEG Crosslinkers, PEGylated PEG Reagents - AxisPharm. AxisPharm. Available at: [Link]
-
N-Succinimidyl 3-(2-pyridyldithio)propionate | C12H12N2O4S2 | CID 100682 - PubChem. PubChem. Available at: [Link]
-
Chemical conjugation with SPDP linker. (A) A schematic overview and (B)... - ResearchGate. ResearchGate. Available at: [Link]
-
Glen Report 32-26: Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Research. Available at: [Link]
-
SPDP (Succinimidyl 3-[2-pyridyldithio] propionate) - Nanocs. Nanocs. Available at: [Link]
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